molecular formula C36H30N2O2 B440713 11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352691-03-3

11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440713
CAS No.: 352691-03-3
M. Wt: 522.6g/mol
InChI Key: LCZNZXBQWMSUGH-UHFFFAOYSA-N
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Description

11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining anthracene, benzoyl, and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the benzoyl group would produce benzyl alcohol derivatives .

Scientific Research Applications

11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in the central nervous system. The compound’s photophysical properties are attributed to the electronic transitions within the anthracene and benzodiazepine moieties, which can be modulated by external stimuli such as light or electric fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of anthracene, benzoyl, and benzodiazepine moieties, which confer distinct photophysical and chemical properties.

Properties

CAS No.

352691-03-3

Molecular Formula

C36H30N2O2

Molecular Weight

522.6g/mol

IUPAC Name

6-anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H30N2O2/c1-36(2)21-29-33(31(39)22-36)34(32-26-16-8-6-14-24(26)20-25-15-7-9-17-27(25)32)38(30-19-11-10-18-28(30)37-29)35(40)23-12-4-3-5-13-23/h3-20,34,37H,21-22H2,1-2H3

InChI Key

LCZNZXBQWMSUGH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)C1)C

Origin of Product

United States

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